
Capensinidin
Overview
Description
Capensinidin is a methylated anthocyanidin, structurally identified as 5-O-methylmalvidin . Anthocyanidins are the aglycone (non-glycosylated) forms of anthocyanins, which are plant pigments responsible for red, blue, and purple hues in flowers and fruits. This compound’s molecular ion ([M]⁺) has a nominal m/z of 345, derived from the methylation of malvidin (m/z 331) at the 5-position on the A ring . When glycosylated, it forms anthocyanins such as this compound 3-O-rhamnoside, though its full glycosylation profile remains less characterized compared to related compounds .
This compound is notably found in Ceratostigma species, though its structural identification has been debated due to spectral similarities with other methylated anthocyanins in plants like Plumbago capensis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capensinidin can be synthesized through the methylation of anthocyanidins. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like methanol or ethanol and a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources like Plumbago capensis. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification steps such as filtration, evaporation, and crystallization to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Capensinidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid intermediates, which can further react to form different oxidation products.
Reduction: Reduction of this compound can lead to the formation of leucoanthocyanidins, which are colorless compounds.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with different reagents to form derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinonoid intermediates and other oxidized derivatives.
Reduction Products: Leucoanthocyanidins.
Substitution Products: Various substituted derivatives with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
Capensinidin is characterized by its unique chemical structure, which includes three methoxy groups and one hydroxyl group on the B-ring of the flavylium cation. This structure contributes to its distinct color properties and stability under varying pH conditions, making it suitable for various applications in chemistry and biology.
Scientific Research Applications
This compound's applications can be categorized into several key areas:
Chemistry
- pH Indicator : this compound is used as a natural pH indicator due to its color change properties in different pH environments. This property is particularly useful in titrations and other analytical chemistry applications.
Biology
- Antioxidant Properties : Research indicates that this compound exhibits potent antioxidant capabilities, scavenging free radicals and protecting cells from oxidative stress. This is critical for cellular health and prevention of chronic diseases.
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could contribute to the prevention of conditions like cardiovascular diseases and certain cancers .
Medicine
- Neuroprotective Potential : Computational studies suggest that this compound may serve as a promising lead compound for treating neurodegenerative diseases such as Parkinson's disease. In silico docking studies have shown favorable binding to target proteins involved in disease pathogenesis .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties, warranting further investigation into its therapeutic potential .
Industry
- Natural Dye : this compound's vibrant color and water solubility make it an attractive option as a natural dye in the food and textile industries. Its use aligns with the growing trend toward eco-friendly products.
Case Studies
- Neuroprotective Effects : A study evaluated this compound's effects on neurodegenerative pathways using computational models. Results indicated that this compound has a high binding affinity for key proteins associated with Parkinson's disease, suggesting its potential as a therapeutic agent .
- Antioxidant Activity : In vitro studies demonstrated that this compound effectively scavenged free radicals in cell cultures, significantly reducing oxidative stress markers compared to control groups.
- Natural Dye Application : A case study in the textile industry highlighted the successful application of this compound as a natural dye, showcasing its stability and colorfastness compared to synthetic dyes.
Mechanism of Action
The mechanism of action of capensinidin involves its interaction with various molecular targets and pathways. As an antioxidant, this compound can scavenge free radicals and reduce oxidative stress in cells. It also interacts with enzymes and proteins involved in inflammatory and cancer pathways, potentially inhibiting their activity and exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Structural Comparison with Similar Anthocyanidins
Capensinidin belongs to the delphinidin-derived anthocyanidin family, distinguished by methylation patterns on the A and B rings. Below is a comparative analysis of key structural and spectral features:
Table 1: Structural and Spectral Properties of this compound and Related Anthocyanidins
Note:
- Glycosylation increases molecular weight (e.g., rhamnose adds ~146 Da, galactose ~162 Da).
- Plumbago anthocyanin (5,7-dimethylmalvidin 3-O-rhamnoside) is often misidentified as this compound due to overlapping Raman spectra but differs in A-ring methylation .
Pharmacological and Functional Comparisons
Key findings include:
- Structural Advantage: Methylation at the 5-position may enhance lipid solubility and blood-brain barrier permeability compared to non-methylated analogs like malvidin .
Table 2: Pharmacological Profiles of Selected Flavonoids
Critical Discussion of Structural vs. Functional Relationships
- Methylation Position : this compound’s single A-ring methyl group contrasts with europinidin’s 5,7-dimethylation, which may explain europinidin’s higher binding affinity in certain targets (Table 2) .
- Glycosylation Impact: While glycosylation improves solubility, it may reduce bioavailability. This compound’s rhamnoside moiety requires further study to assess its pharmacokinetic profile.
- Spectral Misidentification: Raman spectroscopy cannot differentiate between 5-O-methyl and 5,7-O-dimethyl patterns, leading to historical misclassification of this compound and Plumbago anthocyanin .
Biological Activity
Capensinidin, an O-methylated anthocyanidin derived from Plumbago capensis, has garnered attention for its potential biological activities. This compound is structurally characterized as a 5-methoxy analog of malvidin, which influences its color, stability, and biological properties. This article delves into the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential neuroprotective effects.
Overview of this compound
- Chemical Structure : this compound is distinguished by two methoxy groups at the 5 and 7 positions of its A-ring, resulting in no free hydroxyl groups in these positions. This structural feature differentiates it from most naturally occurring anthocyanidins, affecting its stability and biological activity.
- Source : It is primarily isolated from the plant Plumbago capensis, known for its vibrant blue-red pigment.
This compound's biological activities are attributed to its ability to modulate oxidative stress and inflammation pathways. The compound acts as an antioxidant, protecting cells from damage caused by free radicals. Additionally, it may influence various cellular processes through interactions with signaling pathways and gene expression.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models. This suggests a potential role in mitigating chronic inflammation associated with various diseases .
Neuroprotective Potential
In silico studies have indicated that this compound may serve as a promising candidate for neuroprotective therapies, particularly in the context of neurodegenerative diseases like Parkinson's disease. Computational docking studies revealed favorable binding interactions with target proteins involved in the disease's pathogenesis, suggesting a mechanism for its protective effects against neuronal damage .
Study on Hepatoprotective Activity
A study examining the hepatoprotective effects of extracts from Plumbago indica, which contains this compound, demonstrated significant reductions in liver enzymes (ALT and AST) and inflammatory markers in treated groups compared to controls. These findings support the compound's potential role in protecting liver function through its antioxidant properties .
Comparative Analysis of Anthocyanidins
A comparative study assessed various anthocyanidins, including this compound, for their antioxidant capacities. This compound showed comparable or superior activity relative to other well-known anthocyanidins like cyanidin and malvidin, highlighting its potential utility in therapeutic applications .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the structural characterization of capensinidin?
this compound’s identification relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for elucidating its phenolic hydroxyl and methoxy groups, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₈H₁₆O₇) . Chromatographic methods (e.g., HPLC) with UV-Vis detection at λ~520 nm are standard for purity assessment in plant extracts. Researchers must cross-validate findings with synthetic standards and reference spectral databases to minimize misidentification .
Q. How can researchers design experiments to evaluate this compound’s antioxidant activity in vitro?
Common assays include:
- DPPH/ABTS Radical Scavenging : Measure IC₅₀ values under controlled pH and temperature.
- FRAP Assay : Quantify iron(III) reduction capacity.
- Cellular Models : Use human cell lines (e.g., HepG2) with oxidative stress induction (e.g., H₂O₂) and monitor biomarkers like glutathione levels. Controls must include ascorbic acid or Trolox as positive benchmarks. Replicate experiments ≥3 times to account for biological variability .
Q. What are the key challenges in isolating this compound from natural sources?
Challenges include:
- Low Abundance : Requires large biomass (e.g., 1 kg plant material yields ~10–50 mg crude extract).
- Co-elution with Analogues : Use preparative HPLC with C18 columns and gradient elution (e.g., 10–70% acetonitrile/0.1% formic acid).
- Degradation : Store extracts at –80°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability be resolved in pharmacokinetic studies?
Discrepancies often arise from:
- Model Differences : Compare rodent vs. human intestinal permeability using Caco-2 cell monolayers.
- Metabolite Interference : Employ LC-MS/MS to distinguish parent compounds from phase I/II metabolites.
- Dose Dependency : Conduct dose-ranging studies (e.g., 10–100 mg/kg) to assess nonlinear absorption. Meta-analyses of existing data using PRISMA guidelines can identify methodological biases (e.g., extraction solvents affecting solubility) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Key approaches:
- Regioselective Functionalization : Protect phenolic hydroxyls with tert-butyldimethylsilyl (TBS) groups before methoxylation.
- Enzymatic Catalysis : Use laccases or peroxidases for eco-friendly dimerization.
- Computational Modeling : Apply DFT calculations to predict electron distribution and reactive sites for targeted modifications. Purity (>95%) must be confirmed via NMR and HPLC-ELSD .
Q. How do this compound’s interactions with gut microbiota influence its bioactivity?
Experimental frameworks include:
- Anaerobic Fermentation : Incubate this compound with fecal microbiota in vitro; quantify metabolites (e.g., phenyl-γ-valerolactones) via UPLC-QTOF-MS.
- Gnotobiotic Models : Use germ-free mice colonized with specific bacterial strains (e.g., Lactobacillus spp.) to assess metabolite formation and systemic exposure. Correlate microbial diversity shifts (16S rRNA sequencing) with anti-inflammatory markers (e.g., IL-6, TNF-α) .
Q. Methodological Considerations
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., control, low/high dose).
- Principal Component Analysis (PCA) : Identify multivariate correlations between structural features and bioactivity .
Q. How should researchers address reproducibility issues in this compound’s reported biological activities?
- Standardized Protocols : Adopt CONSORT or ARRIVE guidelines for preclinical studies.
- Interlab Collaborations : Validate key findings across independent labs using identical materials.
- Negative Controls : Include heat-inactivated enzymes or solvent-only groups to rule out artifacts .
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLVPQXQQPMCKK-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17O7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331604 | |
Record name | Capensinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19077-85-1 | |
Record name | Capensinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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